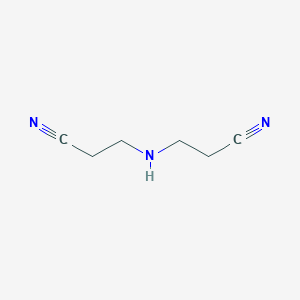
4-(1,3-Oxazol-5-il)anilina
Descripción general
Descripción
4-(1,3-Oxazol-5-yl)aniline, also known as 4-oxaniline, is a heterocyclic organic compound with an oxazole ring and an aniline group. It is an important intermediate in the synthesis of various drugs and agrochemicals. It is also used in the synthesis of a wide range of organic compounds, such as dyes, pharmaceuticals, and pesticides.
Aplicaciones Científicas De Investigación
Inhibición de la corrosión
El compuesto "3-(1,3-oxazol-5-il)anilina" se ha investigado como un inhibidor de corrosión altamente eficaz para el acero dulce en una solución de 1 M de HCl . Muestra una eficacia de protección excepcional del 93.5% a una concentración de 0.05 mM . Este rendimiento se puede atribuir a la formación de una capa de adsorción protectora en la superficie del acero dulce, lo que inhibe eficazmente la tasa de corrosión y mejora la eficacia inhibitoria .
Química medicinal
Los compuestos de oxazol, que incluyen un átomo de nitrógeno y un átomo de oxígeno en un anillo heterocíclico de cinco miembros, están presentes en varias actividades biológicas . Las moléculas basadas en oxazol se están convirtiendo en un tipo de núcleo heterocíclico significativo, que ha recibido la atención de investigadores en todo el mundo, lo que los ha llevado a sintetizar diversos derivados de oxazol .
Descubrimiento de fármacos
Debido a la unión con un amplio espectro de receptores y enzimas fácilmente en sistemas biológicos a través de varias interacciones no covalentes, las moléculas basadas en oxazol son información valiosa para el descubrimiento y la síntesis de fármacos . Juegan un papel vital en el tratamiento de diversos tipos de enfermedades como bacterianas, antifúngicas, antiinflamatorias, antivirales, antituberculosas, anticancerígenas, antiparasitarias, antidiabéticas, etc. .
Síntesis de moléculas basadas en oxazol
La reacción de van Leusen, basada en tosilmetilisocianuros (TosMIC), es una de las estrategias más apropiadas para preparar compuestos medicinales basados en oxazol . <a data-citationid="bd4569de-c8cf-8fb9-9
Mecanismo De Acción
Target of Action
Oxazole derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets, including antimicrobial , anticancer , and anti-inflammatory targets.
Mode of Action
It’s worth noting that the oxazole ring is a crucial structural feature in many biologically active compounds . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
One study suggests that a similar compound, 3-(1,3-oxazol-5-yl)aniline, exhibits outstanding protection efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (hcl) solution .
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJBMRSOKUTXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333712 | |
| Record name | 4-(1,3-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008-95-3 | |
| Record name | 4-(Oxazol-5-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

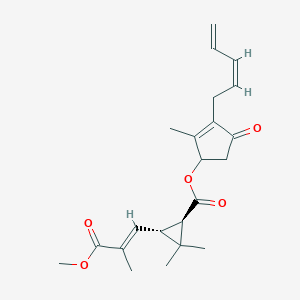
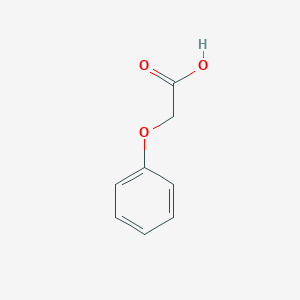
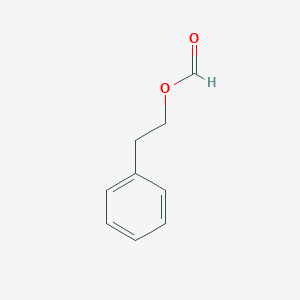
![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)
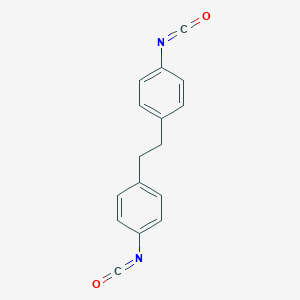

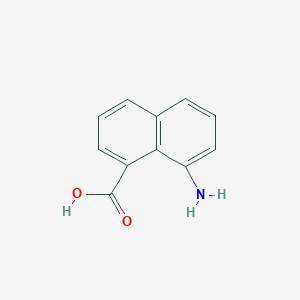
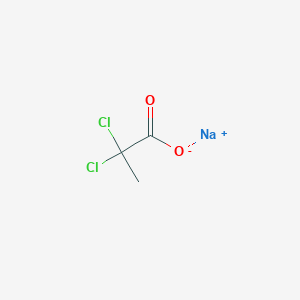
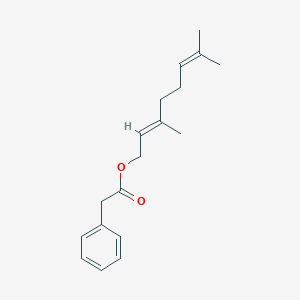
![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)


![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)
